N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is an organic compound belonging to the class of phenylpyridazines. These compounds contain a pyridazine ring substituted by a phenyl group. The structure of this compound includes a triazole ring fused to a pyridazine ring, with a phenylethyl group attached to the nitrogen atom at the 2-position .
Preparation Methods
The synthesis of N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylethylamine with 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole or pyridazine rings.
Scientific Research Applications
N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antiproliferative effects on cancer cells and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as serine/threonine-protein kinase pim-1, by binding to their active sites. This interaction disrupts the enzyme’s normal function, leading to various biological effects. The compound’s structure allows it to form specific interactions with its targets, contributing to its potency and selectivity .
Comparison with Similar Compounds
N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds, such as:
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound shares a similar triazolo[4,3-b]pyridazine core but differs in the substituents attached to the nitrogen atom and the phenyl ring.
6-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine: This compound has a methyl group at the 6-position of the triazolo[4,3-b]pyridazine ring, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H13N5 |
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Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-(2-phenylethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C13H13N5/c1-2-4-11(5-3-1)8-9-14-12-6-7-13-16-15-10-18(13)17-12/h1-7,10H,8-9H2,(H,14,17) |
InChI Key |
LVLIMPYYRIAXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
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